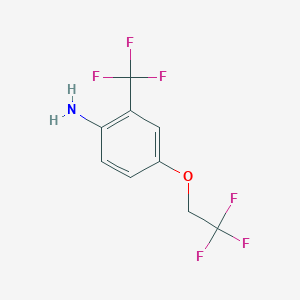
4-(2,2,2-Trifluoroéthoxy)-2-trifluorométhylphénylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications anticancéreuses
Des dérivés de benzimidazole associés au squelette de pyridine, y compris ceux portant un groupe fonctionnel au niveau du N-terminal du benzimidazole par différents L-acides aminés, ont été synthétisés pour leurs effets anticancéreux potentiels .
Médicaments anti-ulcéreux
Une nouvelle forme cristalline d'un composé apparenté à la 4-(2,2,2-Trifluoroéthoxy)-2-trifluorométhylphénylamine s'est avérée utile comme médicament anti-ulcéreux .
Mécanisme D'action
Target of Action
The primary target of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine, also known as Oteseconazole, is the cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
Oteseconazole interacts with its target, CYP51, by inhibiting the enzyme . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by Oteseconazole is the ergosterol biosynthesis pathway . By inhibiting CYP51, Oteseconazole disrupts the production of ergosterol, leading to the death of the fungal cells .
Result of Action
The result of Oteseconazole’s action is the death of fungal cells . By inhibiting the production of ergosterol, a key component of fungal cell membranes, Oteseconazole disrupts the integrity of these membranes. This leads to increased permeability and ultimately, cell death .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine in laboratory experiments has several advantages. It is a highly versatile compound that can be manipulated in a variety of ways. It is also relatively inexpensive and easy to obtain. Additionally, it is a relatively safe compound to work with and is not toxic.
However, there are also some limitations to the use of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine in laboratory experiments. It is not a very stable compound, and it can be difficult to store for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine in scientific research. It could be used in the synthesis of a variety of compounds, including drugs and hormones. It could also be used to study the mechanism of action of various drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop more effective methods of drug delivery.
Analyse Biochimique
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of the compound .
Metabolic Pathways
4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. This interaction can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, highlighting the importance of understanding its subcellular distribution. Studies have shown that the compound can localize to specific organelles, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-17-5-1-2-7(16)6(3-5)9(13,14)15/h1-3H,4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFRCPVUOHYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)
![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)
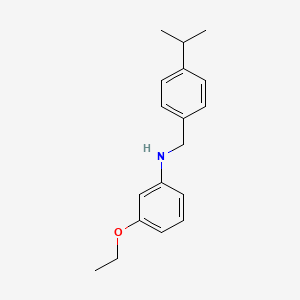
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
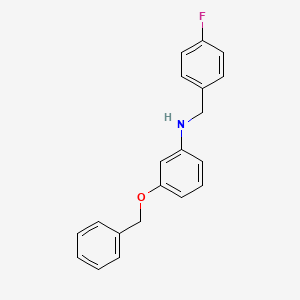
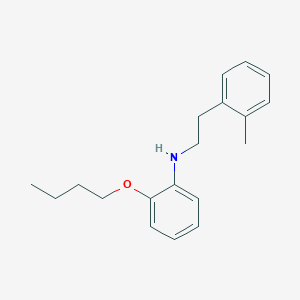
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
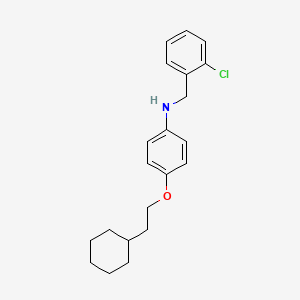
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
